N-(3-chloro-4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a triazolopyridazine moiety, and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which plays a crucial role in various neurological processes. The compound binds to the receptor and enhances its activity, leading to downstream effects that can modulate neurotransmission and potentially provide therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506): This compound shares a similar core structure and has been studied for its role as a positive allosteric modulator of mGlu4.
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-: Another compound with a related structure, used in various chemical and biological studies.
Uniqueness
N-(3-chloro-4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide stands out due to its unique combination of functional groups and its specific activity as a modulator of mGlu4. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22ClFN6O |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H22ClFN6O/c1-12(2)19-25-24-17-7-8-18(26-28(17)19)27-9-3-4-13(11-27)20(29)23-14-5-6-16(22)15(21)10-14/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,23,29) |
InChI Key |
LPSZUUOJGQQUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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